
2-(2,5-二氯苯基)吡咯烷
描述
“2-(2,5-Dichlorophenyl)pyrrolidine” is a compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 . It is also known as Deschloroketamine (DK), a designer drug first synthesized in the 1970s.
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dichlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a 2,5-dichlorophenyl group . The InChI code for this compound is 1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 .Physical And Chemical Properties Analysis
“2-(2,5-Dichlorophenyl)pyrrolidine” is a solid or liquid compound that should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
分子结构分析:对吡咯烷衍生物相关分子结构的研究,例如分析它们的构象和相互作用,一直是一个重点。例如,对二乙基 1-(3,4-二氯苯基)-5-氧代-3-(2-噻吩基)-2,2-吡咯烷二羧酸酯等化合物的结构分析揭示了它们的分子构型 (Ray 等,1998).
合成及在医药和工业中的应用:吡咯烷在合成具有潜在医药和工业应用的各种化合物中很重要。例如,已经对通过环加成工艺合成吡咯烷进行了研究,突出了它们在医药和农用化学物质中的用途 (Żmigrodzka 等,2022).
晶体学研究:已经对吡咯烷衍生物进行晶体学研究,以了解它们的分子几何形状和相互作用。例如,分析了 3′-(2-氯苯基)-1′-甲基-4′-硝基螺[茚满-2,2′-吡咯烷]-1,3-二酮的晶体结构,以了解其分子排列 (Selvanayagam 等,2004).
药理学中的制剂开发:对于难溶于水的化合物(包括吡咯烷衍生物)的制剂开发是一个活跃的研究领域。这对于提高此类化合物在临床环境中的生物利用度和治疗效果至关重要 (Burton 等,2012).
金属配合物的研究:对涉及吡咯烷衍生物的金属配合物的合成和表征的研究非常重要。这些研究可以为化学和材料科学中的各种应用提供信息 (Amirnasr 等,2001).
抗惊厥活性研究:通过合成和药理学评价吡咯烷衍生物作为潜在抗惊厥剂,表明它们的潜在治疗应用 (Rybka 等,2017).
药理学中的立体选择性研究:研究吡咯烷衍生物的立体选择性行为,例如它们的对映性质和结合特性,对于开发有效的药物至关重要 (Carosati 等,2009).
生物催化和合成:使用生物催化剂合成吡咯烷生物碱证明了酶促过程在化学合成中的整合,突出了环境友好的方法 (Costa 等,2018).
抗癌研究:在抗癌研究中探索吡咯烷衍生物,例如它们对鼠肉瘤的影响,提供了它们作为治疗剂的潜力的见解 (Naik 等,1987).
安全和危害
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
未来方向
作用机制
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the storage conditions can affect the stability of pyrrolidine derivatives .
生化分析
Biochemical Properties
2-(2,5-Dichlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
The effects of 2-(2,5-Dichlorophenyl)pyrrolidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the energy balance and overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-(2,5-Dichlorophenyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, altering their activity. Furthermore, 2-(2,5-Dichlorophenyl)pyrrolidine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dichlorophenyl)pyrrolidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,5-Dichlorophenyl)pyrrolidine remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2,5-Dichlorophenyl)pyrrolidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies have indicated that high doses of 2-(2,5-Dichlorophenyl)pyrrolidine can cause adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-(2,5-Dichlorophenyl)pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of 2-(2,5-Dichlorophenyl)pyrrolidine is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(2,5-Dichlorophenyl)pyrrolidine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall efficacy and toxicity. Studies have shown that 2-(2,5-Dichlorophenyl)pyrrolidine can be distributed to various cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 2-(2,5-Dichlorophenyl)pyrrolidine is an important aspect of its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interaction with other biomolecules and its overall biological effects. Understanding the subcellular distribution of 2-(2,5-Dichlorophenyl)pyrrolidine is crucial for elucidating its mechanism of action .
属性
IUPAC Name |
2-(2,5-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWHFAUOXMVIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299313 | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383127-70-6 | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




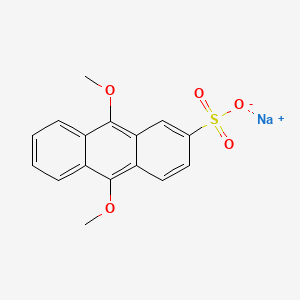
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
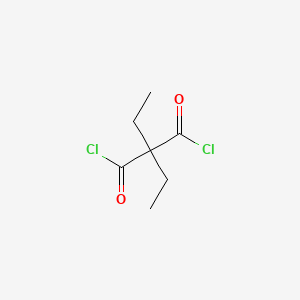
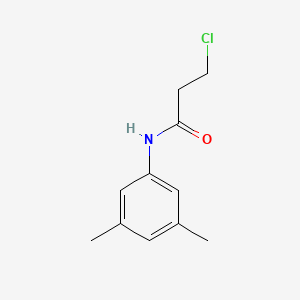
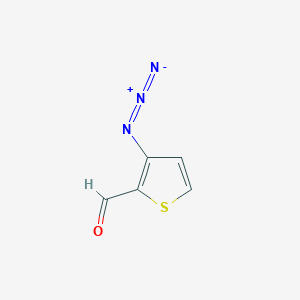
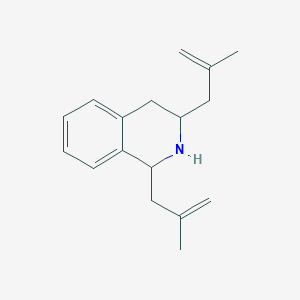
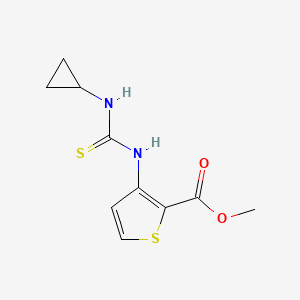
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)
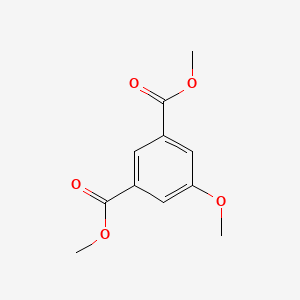


![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)
